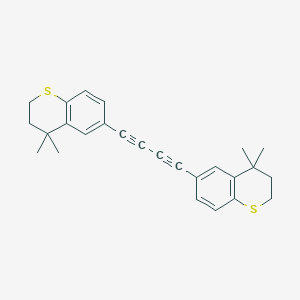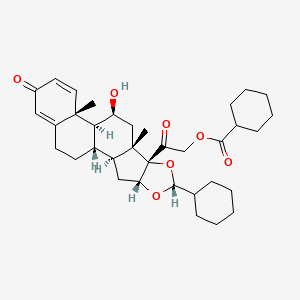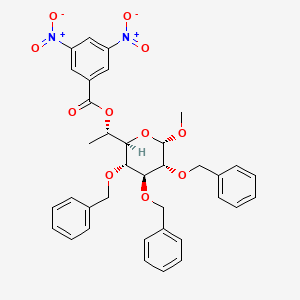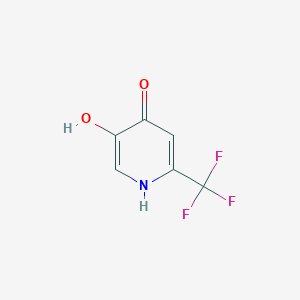
6-(Trifluoromethyl)pyridine-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trifluoromethyl)pyridine-3,4-diol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring with two hydroxyl groups at the 3 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)pyridine-3,4-diol typically involves the deprotection of trifluoromethyl-substituted 3-alkoxypyridinol derivatives. One common method includes the use of lithiated alkoxyallenes, nitriles, and carboxylic acids to prepare the 4-hydroxypyridine precursors, which are then deprotected to yield the desired diol . The reaction conditions often involve the use of trifluoroacetic acid and dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Trifluoromethyl)pyridine-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules for pharmaceutical and industrial applications.
Applications De Recherche Scientifique
6-(Trifluoromethyl)pyridine-3,4-diol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-(Trifluoromethyl)pyridine-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target sites with high affinity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol: Similar in structure but with a nitro group, this compound exhibits different reactivity and applications.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a fluorine atom and is used in different catalytic and synthetic applications.
Uniqueness
6-(Trifluoromethyl)pyridine-3,4-diol is unique due to the specific positioning of the trifluoromethyl group and hydroxyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of specialized pharmaceuticals and materials that require precise chemical characteristics .
Propriétés
Formule moléculaire |
C6H4F3NO2 |
|---|---|
Poids moléculaire |
179.10 g/mol |
Nom IUPAC |
5-hydroxy-2-(trifluoromethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C6H4F3NO2/c7-6(8,9)5-1-3(11)4(12)2-10-5/h1-2,12H,(H,10,11) |
Clé InChI |
ZJSOAWGURLDWDC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC=C(C1=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Phenyl-3,6,7,8,9-pentaazatricyclo[8.4.0.0,2,7]tetradeca-1(10),2,5,8,11,13-hexaen-4-one](/img/structure/B15295342.png)


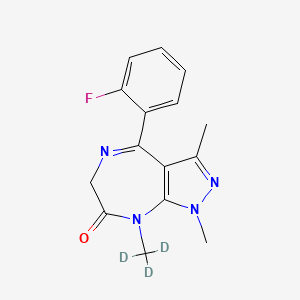

![(3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide](/img/structure/B15295375.png)

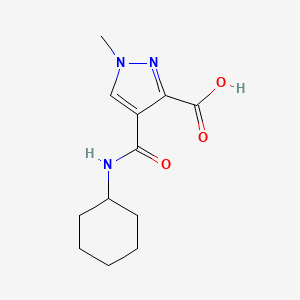

![(6S)-3-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B15295403.png)
